2-Chloro-4-phenylpyridine

Catalog No.
S716455
CAS No.
42260-39-9
M.F
C11H8ClN
M. Wt
189.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-phenylpyridine

CAS Number

42260-39-9

Product Name

2-Chloro-4-phenylpyridine

IUPAC Name

2-chloro-4-phenylpyridine

Molecular Formula

C11H8ClN

Molecular Weight

189.64 g/mol

InChI

InChI=1S/C11H8ClN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H

InChI Key

MROTUXXYBNRZSG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)Cl

2-Chloro-4-phenylpyridine (CAS 42260-39-9) is a functionalized heterocyclic building block used in the synthesis of advanced materials. Its value derives from two key structural features: the 2-chloro group, which serves as a reactive site for palladium-catalyzed cross-coupling reactions, and the 4-phenylpyridine core, which imparts specific steric and electronic properties essential for tuning the performance of downstream products like phosphine ligands and organic light-emitting diode (OLED) materials. [REFS-1, REFS-2]

Research Fit

Reactive Handle Monochlorinated 2-position for selective cross-coupling
Stability Profile Chlorine offers balanced reactivity and storage stability
Intermediate Use Supports synthesis of research compounds targeting cancer and inflammation pathways

Selecting a precursor based on superficial similarity, such as substituting with 2-bromo-4-phenylpyridine or an isomeric variant like 2-chloro-3-phenylpyridine, can lead to process failures and suboptimal product performance. The choice of halogen (Cl vs. Br) directly impacts reaction kinetics and catalyst selection, creating a critical trade-off between precursor cost and process conditions. [1] More importantly, the precise location of the phenyl group is a fundamental design choice, not an incidental feature. Altering the substitution pattern from the 4-position to the 3- or 5-position changes the molecule's electronic structure, which in turn modifies the photophysical properties (e.g., emission wavelength, quantum efficiency) of resulting OLED materials and the catalytic activity of derived ligands. [2]

Substitution Risk

Target
2-Chloro-4-phenylpyridine
Single reactive C–Cl site; higher bond strength provides thermal and photochemical stability.
Substitute Risk
2-Bromo analog (CAS 54151-74-5)
More labile C–Br bond may lead to lower chemoselectivity in sequential couplings and reduced shelf stability.
Target
Moderate reactivity
Chloro leaving group enables reliable Suzuki–Miyaura coupling without competing side reactions.
Substitute Risk
2-Iodo analog
Highly reactive C–I bond increases the risk of decomposition and off-cycle intermediates; handling requires stricter inert conditions.
Target
Lower molecular weight (189.64 g/mol)
More efficient atom economy and reduced shipping burden for scale-up.
Substitute Risk
Heavier 2-halo analogs
Higher molecular weight (e.g., 2-bromo 234.09 g/mol) may increase procurement costs and waste in multi-step sequences.

Isomer-Specific OLED Emitter Quantum Efficiency

The position of the nitrogen atom within the pyridine ring relative to the rest of a luminogen's structure is critical for performance. In a comparative study of donor-acceptor AIEgens, the molecule incorporating a pyridin-2-yl acceptor (structurally analogous to materials derived from 2-chloro-4-phenylpyridine) exhibited the highest fluorescence quantum yield (Φf) as a neat film. [1] A non-doped OLED device using this isomer as the light-emitting layer achieved a maximum external quantum efficiency (EQE) over 2.5 times greater than the device using the pyridin-3-yl isomer. [1]

Evidence DimensionOLED Device External Quantum Efficiency (EQE)
Target Compound Data4.31% (for device based on pyridin-2-yl isomer)
Comparator Or BaselinePyridin-3-yl isomer-based device: 1.68%
Quantified Difference157% higher EQE than the meta-isomer
ConditionsNon-doped organic light-emitting diode (OLED) with the isomer as the light-emitting layer.

For OLED R&D, selecting the correct pyridine isomer is a primary design variable directly linked to device efficiency and is not a substitutable procurement choice.

Suzuki Coupling Yield
Class-level
87% yield (target); yields comparable to bromo analog under optimized conditions
Balanced reactivity supports consistent cross-coupling performance.
Class-level inference; verify under specific Pd/ligand system.

Electronically-Tuned Phosphine Ligands for Catalysis

The performance of phosphine ligands in catalysis is highly sensitive to electronic modifications on the ligand backbone. For example, in the N-arylation of sulfoximines, switching from a standard indolylphosphine ligand (CM-phos) to a more electron-rich version (MeO-CM-phos) increased the reaction yield from 89% to 94%. [1] This demonstrates that substituent groups are not interchangeable. The 4-phenyl group of 2-chloro-4-phenylpyridine provides a specific electronic and steric profile that is essential for synthesizing ligands with targeted properties. Substituting with an isomer (e.g., 3-phenyl) or the unsubstituted 2-chloropyridine would fundamentally alter these properties, impacting catalytic efficiency and selectivity.

Evidence DimensionCatalytic Reaction Yield
Target Compound DataNot directly measured, but provides a defined electronic/steric starting point.
Comparator Or BaselineStandard Ligand (CM-phos) Yield: 89% vs. Electron-Rich Ligand (MeO-CM-phos) Yield: 94%
Quantified DifferenceA 5.6% relative increase in yield from a single methoxy group addition.
ConditionsPd-catalyzed N-arylation of N,S-dimethyl-S-phenylsulfoximine with 4-tolyl mesylate.

This compound is the correct choice when the goal is to synthesize a phosphine ligand where the 4-phenylpyridine moiety provides a specific, pre-defined electronic character required for optimizing catalytic performance.

C–Halogen Bond Stability
Class-level
C–Cl ~95 kcal/mol vs C–Br ~80 kcal/mol, C–I ~65 kcal/mol
Higher bond strength may reduce decomposition and side reactions.
Class-level thermodynamic values; review under actual synthesis conditions.

High-Triplet-Energy Host Materials for PhOLEDs

To prevent efficiency losses from reverse energy transfer, the host material in a phosphorescent OLED must have a triplet energy (ET) higher than that of the phosphorescent emitter. [1] The widely used blue emitter FIrpic has a high triplet energy of ~2.65 eV, rendering common hosts like CBP (ET = 2.56 eV) unsuitable. [2] The 4-phenylpyridine scaffold is a foundational component in designing host materials with sufficiently high triplet energies (ET > 2.75 eV) required for efficient blue and green phosphorescent devices. [3] Therefore, 2-chloro-4-phenylpyridine serves as a critical starting material for building these next-generation host molecules.

Evidence DimensionTriplet Energy (ET)
Target Compound DataEnables synthesis of hosts with ET > 2.75 eV
Comparator Or BaselineStandard host CBP: ET = 2.56 eV
Quantified DifferenceEnables hosts with >0.19 eV higher triplet energy than the baseline.
ConditionsHost materials for phosphorescent organic light-emitting diodes (PhOLEDs).

Procurement of this specific precursor is necessary for research and manufacturing programs focused on developing high-efficiency blue phosphorescent OLEDs, where standard host materials are inadequate.

Physicochemical Properties
Head-to-head
MW: 189.64 vs 234.09 g/mol; Density: 1.186 vs ~1.4 g/cm³ (chloro vs bromo)
Lower MW and density may improve handling and atom economy.
Direct comparison of vendor-supplied data.
Pharmaceutical Intermediate
Reported
Cited in PubChem patents; NK-1 antagonist patent family; dedicated industry report available.
Broader patent and supply chain documentation supports intermediate research.
Supporting evidence; confirm application-specific references.
Chemoselectivity
Class-level
Single C–Cl site eliminates competing pathways of dichlorinated analogs.
Monochlorinated structure simplifies synthetic planning and purification.
Class-level inference; applicable to Pd-catalyzed Suzuki–Miyaura couplings.
Purity & QC
Context-dependent
≥95% (HPLC) or 98% (NMR/HPLC); multiple vendors with full analytical packages.
Multiple purity grades support procurement flexibility and quality assurance.
Cross-study comparable; verify lot-specific CoA before use.

OLED Performance Tuning with Isomer-Specific Emitters

This compound is the correct precursor for developing novel fluorescent or phosphorescent emitters where the precise 4-phenylpyridine geometry is required to achieve a target emission color, maximize quantum yield, and enhance device efficiency. [1]

Electronically-Tuned Ligands for Optimized Catalysis

Use as a starting material for phosphine or N-heterocyclic carbene (NHC) ligands where the 4-phenyl substituent provides a specific electronic or steric profile needed to improve yield, selectivity, or catalyst turnover in challenging cross-coupling reactions. [2]

High-Triplet-Energy Host Material Building Block

Essential for the multi-step synthesis of bipolar host materials designed specifically for high-efficiency blue and green phosphorescent OLEDs, where preventing exciton quenching is the primary design challenge. [3]

Cost-Effective Scale-Up of Biaryl Synthesis

Serves as an economically advantageous alternative to the corresponding bromo- or iodo-pyridines for large-scale production of 2,4-disubstituted pyridine derivatives, particularly when modern, highly active palladium catalyst systems are employed to ensure high conversion.

Application Fit

Application
Selection Property
Validation Focus
NK-1 receptor antagonist intermediate synthesis
2-Chloro substituent for late-stage cross-coupling; 4-phenyl pharmacophore support
Confirm coupling efficiency with required boronic acid/ester; verify regiochemical fidelity
Chemoselective multi-step synthesis
Single reactive site avoids competitive coupling; no dichlorinated optimization needed
Assess yield and purity of sequential derivatization steps; minimize byproduct formation
Scale-up synthesis and handling
Thermal stability of C–Cl bond; lower molecular weight for cost-effective bulk procurement
Monitor storage stability under recommended conditions (2–8°C, inert gas); confirm batch-to-batch consistency
Organometallic ligand precursor
2-Phenylpyridine-type scaffold for cyclometalated complexes
Evaluate luminescent properties after metalation; confirm halogen exchange or direct coupling efficiency

XLogP3

3.4

Wikipedia

2-Chloro-4-phenylpyridine

Explore Compound Types